N-(2,6-dimethylphenyl)butanamide N-(2,6-dimethylphenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 33098-75-8
VCID: VC4097805
InChI: InChI=1S/C12H17NO/c1-4-6-11(14)13-12-9(2)7-5-8-10(12)3/h5,7-8H,4,6H2,1-3H3,(H,13,14)
SMILES: CCCC(=O)NC1=C(C=CC=C1C)C
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N-(2,6-dimethylphenyl)butanamide

CAS No.: 33098-75-8

Cat. No.: VC4097805

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)butanamide - 33098-75-8

Specification

CAS No. 33098-75-8
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N-(2,6-dimethylphenyl)butanamide
Standard InChI InChI=1S/C12H17NO/c1-4-6-11(14)13-12-9(2)7-5-8-10(12)3/h5,7-8H,4,6H2,1-3H3,(H,13,14)
Standard InChI Key RSSCKVILFZASNT-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=C(C=CC=C1C)C
Canonical SMILES CCCC(=O)NC1=C(C=CC=C1C)C

Introduction

Structural and Physical Properties

N-(2,6-Dimethylphenyl)butanamide exhibits a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . Its structure consists of a butanamide group (–CONH–) bonded to a 2,6-dimethylphenyl moiety, which confers steric bulk and aromatic stability. Key identifiers include:

PropertyValueSource
SMILESCCCC(=O)NC1=C(C=CC=C1C)C
InChIKeyRSSCKVILFZASNT-UHFFFAOYSA-N
Collision Cross Section (CCS)[M+H]⁺: 144.2 Ų; [M]⁻: 146.6 Ų

The compound’s predicted collision cross sections (Table 1) provide insights into its ion mobility, critical for mass spectrometry applications .

Synthesis and Reactivity

The synthesis of N-(2,6-dimethylphenyl)butanamide typically involves nucleophilic acylation reactions. A common method employs 2,6-dimethylaniline reacting with butyric anhydride or butyryl chloride under controlled conditions (e.g., catalytic acid or base) . This approach mirrors the synthesis of related amides, such as 2-bromo-N-(2,6-dimethylphenyl)butanamide (CAS 53984-81-9), a key intermediate in producing local anesthetics like Etidocaine .

Key Synthetic Pathways

  • Reaction with Butyric Anhydride:

    2,6-Dimethylaniline+Butyric AnhydrideN-(2,6-Dimethylphenyl)butanamide+Acetic Acid\text{2,6-Dimethylaniline} + \text{Butyric Anhydride} \rightarrow \text{N-(2,6-Dimethylphenyl)butanamide} + \text{Acetic Acid}
  • Bromination for Derivative Synthesis:
    The bromo-substituted analog (CAS 53984-81-9) is synthesized via selective bromination, enabling further functionalization in medicinal chemistry .

Biological and Pharmaceutical Relevance

While direct biological data for N-(2,6-dimethylphenyl)butanamide is limited, its structural analogs demonstrate notable activity:

Role in Local Anesthetic Synthesis

The bromo derivative (CAS 53984-81-9) serves as a precursor in synthesizing Etidocaine (CAS 36637-18-0), a long-acting local anesthetic . This underscores the compound’s utility in pharmaceutical intermediates.

Physicochemical and Analytical Data

Spectroscopic Characteristics

  • IR: Absorption bands for amide (C=O) and aromatic (C–H) stretches.

  • ¹H-NMR: Signals corresponding to the butanamide chain and 2,6-dimethylphenyl protons .

Computational Predictions

  • LogP: 2.46 (indicating moderate lipophilicity) .

  • Polar Surface Area: 45.8 Ų (suggesting limited solubility in polar solvents) .

Applications in Materials and Research

Screening Compound in Drug Discovery

N-(2,6-Dimethylphenyl)butanamide derivatives, such as C798-0320 (ChemDiv), are used in high-throughput screening for identifying bioactive molecules. These compounds often feature modified butanamide backbones linked to heterocyclic cores (e.g., benzoxazinones) .

Catalytic and Synthetic Intermediates

The compound’s bromo analog participates in alkaline phosphatase inhibition studies and serves as a building block in synthesizing complex pharmaceuticals .

Recent Research and Future Directions

Emerging Studies on Bioactivity

A 2024 study on indole-N-phenyltriazole hybrids demonstrated that butanamide-linked derivatives exhibit potent enzyme inhibition and low hemolysis, positioning them as candidates for therapeutic development .

Synthetic Innovations

Continuous-flow photoredox methods are being explored to optimize butanamide synthesis, enhancing scalability and reducing byproducts .

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